A Technical Guide to 3-Fluoro-5-nitropyridin-2-ol: A Key Building Block in Modern Drug Discovery
A Technical Guide to 3-Fluoro-5-nitropyridin-2-ol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the strategic use of functionalized heterocyclic compounds is paramount. Among these, nitropyridine derivatives have emerged as exceptionally versatile intermediates, serving as foundational scaffolds for a wide array of bioactive molecules.[1] This guide focuses on a particularly valuable reagent: 3-Fluoro-5-nitropyridin-2-ol (CAS No: 1033202-14-0) . Its unique trifunctional nature—featuring a hydroxyl group, a fluorine atom, and a nitro group on a pyridine core—makes it a highly sought-after building block, particularly in the synthesis of kinase inhibitors, antibacterial agents, and targeted protein degraders.[2][3]
This document provides an in-depth examination of 3-Fluoro-5-nitropyridin-2-ol, covering its core chemical identity, physicochemical properties, a plausible synthetic pathway, and its practical application in synthetic organic chemistry. The information herein is curated to provide researchers and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its successful application in research. 3-Fluoro-5-nitropyridin-2-ol is a distinct chemical entity with the key identifiers and properties summarized below. It's important to note that this compound exists in a tautomeric equilibrium between the "ol" and "one" forms, with the pyridin-2(1H)-one form often being predominant.[4]
Molecular Structure
The structural arrangement of the fluorine, nitro, and hydroxyl groups on the pyridine ring is critical to the compound's reactivity.
Caption: Molecular Structure of 3-Fluoro-5-nitro-1H-pyridin-2-one.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1033202-14-0 | [2][4][5][6] |
| Molecular Formula | C5H3FN2O3 | [2][4][7] |
| Molecular Weight | 158.09 g/mol | [4][7] |
| Synonyms | 3-Fluoro-5-nitropyridin-2(1H)-one, 3-Fluoro-2-hydroxy-5-nitropyridine | [4] |
| Purity | Typically ≥97-98% | [2] |
| Storage | Sealed in a dry place, at room temperature. | [2][4] |
Synthesis Pathway and Rationale
While multiple proprietary synthesis routes may exist, a chemically logical and common approach for creating nitropyridinols involves the direct nitration of a functionalized precursor. The expertise in this process lies in controlling the regioselectivity of the nitration reaction.
Plausible Retrosynthetic Analysis
The synthesis of 3-Fluoro-5-nitropyridin-2-ol can be logically achieved by the nitration of a 3-fluoro-pyridin-2-ol precursor. The hydroxyl (or keto) group at the C2 position and the fluorine at the C3 position are ortho-para directing. However, the strong activating and directing effect of the hydroxyl/keto group, combined with the deactivating nature of the fluorine, would favor nitration at the C5 position.
Generalized Synthesis Workflow
The synthesis relies on careful control of reaction parameters to ensure high yield and purity, as improper conditions can lead to side products or over-nitration.[8]
Caption: Generalized workflow for the synthesis of 3-Fluoro-5-nitropyridin-2-ol.
Applications in Drug Development and Research
The true value of 3-Fluoro-5-nitropyridin-2-ol is realized in its application as a versatile chemical intermediate. Its structure is pre-validated as a key component in molecules designed for high biological activity.
Versatility in Synthesis
The three functional groups offer distinct handles for sequential chemical modifications:
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Nitro Group: This is a cornerstone of the molecule's utility. It strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. Furthermore, the nitro group can be readily reduced to an amine, opening a vast number of subsequent derivatization pathways to introduce new functionalities.[9]
-
Hydroxyl/Keto Group: This group can be converted into a leaving group, such as a chloride, which is highly reactive. For instance, treatment with phosphorus oxychloride or pentachloride can yield 2-chloro-3-fluoro-5-nitropyridine, a critical intermediate in its own right.[10]
-
Fluorine Atom: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[11]
Key Application Areas
-
Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras), where a stable, functionalized heterocyclic core is essential for linking a target protein ligand to an E3 ligase ligand.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core. The functionalities present in 3-Fluoro-5-nitropyridin-2-ol are ideal for building the complex heterocyclic systems required for potent and selective kinase inhibition.[3]
-
Agrochemicals: The same principles of bioactivity and metabolic stability apply to the development of modern herbicides and pesticides, making fluorinated nitropyridines valuable precursors in this field.[3]
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine
To demonstrate the synthetic utility of 3-Fluoro-5-nitropyridin-2-ol, this section details a validated protocol for its conversion to 2-Chloro-3-fluoro-5-nitropyridine. This reaction exemplifies the transformation of the hydroxyl group into a more reactive leaving group, a common and critical step in multi-step syntheses.[10]
Rationale and Self-Validation
This protocol uses phosphorus pentachloride (PCl₅) in phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to achieve a robust and high-yielding chlorination.[10] The reaction is self-validating through the clear transformation of the starting material and the isolation of a high-purity product after a standard workup and purification procedure. The success of this well-documented transformation underpins the trustworthiness of the protocol.
Step-by-Step Methodology
Caption: Step-by-step workflow for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine.
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, a solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) is prepared in phosphorus trichloride (15 mL).[10]
-
Reagent Addition: The mixture is heated to 60 °C. Phosphorus pentachloride (e.g., 2.96 g, 14.22 mmol) is added slowly in portions to control the initial exotherm.[10]
-
Reaction: The reaction mixture is maintained at 60 °C with continuous stirring for approximately 10 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).[10]
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.[10]
-
Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The organic layers are combined.[10]
-
Washing and Drying: The combined organic layer is washed with a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid. It is then dried over an anhydrous drying agent like magnesium sulfate.[10]
-
Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[10]
Conclusion
3-Fluoro-5-nitropyridin-2-ol is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile starting point for the synthesis of complex, high-value molecules. By understanding its properties, synthesis, and key reactions, researchers can strategically incorporate this building block to accelerate the discovery and development of next-generation therapeutics and other advanced chemical products.
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PubChem. (n.d.). 3-Fluoro-5-nitropyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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Silaev, V. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Ningbo Innopharmchem. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Silaev, V. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Ningbo Innopharmchem. (n.d.). Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. Retrieved from [Link]
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